molecular formula C17H6O7 B1265871 3,3',4,4'-Benzophenonetetracarboxylic dianhydride CAS No. 2421-28-5

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Cat. No.: B1265871
CAS No.: 2421-28-5
M. Wt: 322.22 g/mol
InChI Key: VQVIHDPBMFABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is an aromatic organic acid dianhydride. It is widely used in the synthesis of polyimides, which are known for their high thermal stability, chemical resistance, and mechanical strength. The compound has the molecular formula C17H6O7 and a molecular weight of 322.23 g/mol .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the formation of high-performance polymers. The compound’s anhydride groups react with amine groups in proteins and enzymes, forming stable amide bonds. This interaction is crucial in the synthesis of polyimides, as it enhances the thermal stability and mechanical properties of the resulting polymers .

Cellular Effects

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in cell growth and differentiation. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can modulate the activity of key signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The anhydride groups of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride react with nucleophilic groups in biomolecules, forming covalent bonds that alter the biomolecules’ structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Studies have shown that high doses of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can be toxic, leading to adverse effects on animal health. These effects include alterations in liver and kidney function, as well as changes in blood chemistry .

Metabolic Pathways

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s anhydride groups react with metabolic intermediates, forming stable complexes that influence metabolic processes. These interactions can lead to changes in metabolite levels and metabolic flux, ultimately affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s activity, as they determine its availability and concentration in different cellular compartments .

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a crucial role in its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications. These localization mechanisms ensure that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride exerts its effects in the appropriate cellular context, influencing processes such as gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is typically synthesized through a multistep process:

Industrial Production Methods

In industrial settings, the production of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves similar steps but optimized for higher yields and efficiency. The use of specific catalysts and controlled reaction conditions ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Primary amines are commonly used as reagents under controlled temperature and solvent conditions.

    Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,4,4’-Biphenyltetracarboxylic dianhydride
  • Pyromellitic dianhydride
  • Ethylenediaminetetraacetic dianhydride
  • Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Uniqueness

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is unique due to its high thermal stability and chemical resistance, making it ideal for applications requiring durable and high-performance materials. The presence of keto and carbonyl groups further enhances its solubility and processability compared to other similar compounds .

Properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVIHDPBMFABCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029233
Record name Benzophenonetetracarboxylic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Light yellow powder; [Alfa Aesar MSDS]
Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name BTDA
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1448
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2421-28-5
Record name Benzophenonetetracarboxylic dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2421-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenonetetracarboxylic acid dianhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2421-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzophenonetetracarboxylic dianhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-3,3':4,4'-tetracarboxylic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NADIC methyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A process for producing benzophenone tetracarboxylic dianhydride, which comprises adding benzophenone tetracarboxylic acid to a solvent comprising, as the main constituent, an organic compound having a boiling point of more than 100° C. and being inert to benzophenone tetracarboxylic acid and benzophenone tetracarboxylic anhydrides, and heating the resulting mixture. This process enables one to produce benzophenone tetracarboxylic dianhydride having a very low moisture absorbency.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 2
Reactant of Route 2
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 3
Reactant of Route 3
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 4
Reactant of Route 4
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 5
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 6
3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.